4-methoxycyclohexane-1-carbonyl Chloride
CAS No.: 195812-66-9
Cat. No.: VC21283312
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 195812-66-9 |
---|---|
Molecular Formula | C8H13ClO2 |
Molecular Weight | 176.64 g/mol |
IUPAC Name | 4-methoxycyclohexane-1-carbonyl chloride |
Standard InChI | InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 |
Standard InChI Key | DRGGCXKJFXNNFI-UHFFFAOYSA-N |
SMILES | COC1CCC(CC1)C(=O)Cl |
Canonical SMILES | COC1CCC(CC1)C(=O)Cl |
Introduction
4-Methoxycyclohexane-1-carbonyl chloride is a chemical compound with the molecular formula C₈H₁₃ClO₂. It is a derivative of cyclohexane, featuring a methoxy group and a carbonyl chloride group attached to the cyclohexane ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Synthesis and Preparation
The synthesis of 4-methoxycyclohexane-1-carbonyl chloride typically involves the reaction of 4-methoxycyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) or another chlorinating agent. This process converts the carboxylic acid into the corresponding carbonyl chloride, which is then isolated and purified.
text4-Methoxycyclohexane-1-carboxylic acid + SOCl₂ → 4-Methoxycyclohexane-1-carbonyl chloride + SO₂ + HCl
Applications in Organic Synthesis
4-Methoxycyclohexane-1-carbonyl chloride is used as a versatile intermediate in the synthesis of various organic compounds. It can react with amines to form amides, with alcohols to form esters, and participate in other reactions to create complex molecules. For example, it has been used in the synthesis of tricyclic pyridone compounds, which are being explored as JAK2 V617F inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume